PVZB1194
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Overview
Description
PVZB1194 is a biphenyl-type inhibitor of the kinesin spindle protein Eg5, also known as KIF11. Eg5 is a mitotic kinesin protein that plays a crucial role in the formation and maintenance of the bipolar spindle during the mitotic phase of cell division. This compound exhibits anticancer potential by inducing cell cycle arrest and apoptosis through the inhibition of Eg5 ATPase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
PVZB1194 is synthesized through a series of chemical reactions involving biphenyl derivativesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring quality control measures to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PVZB1194 undergoes various chemical reactions, including:
Oxidation: The introduction of oxygen atoms to the compound, often resulting in the formation of sulfone groups.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can alter the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various biphenyl derivatives with different functional groups, such as sulfone and fluorine atoms. These products can exhibit different chemical and biological properties depending on the specific functional groups introduced .
Scientific Research Applications
PVZB1194 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biphenyl-type inhibitors and their interactions with proteins.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit Eg5 ATPase activity and induce cell cycle arrest.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mechanism of Action
PVZB1194 exerts its effects by binding to the α4/α6 allosteric pocket of the kinesin spindle protein Eg5. This binding inhibits the ATPase activity of Eg5, leading to the disruption of mitotic spindle formation and the induction of cell cycle arrest and apoptosis. The molecular targets and pathways involved include the stabilization of the microtubule binding surface of Eg5 and the inhibition of its motor activity .
Comparison with Similar Compounds
PVZB1194 is compared with other similar biphenyl-type inhibitors of Eg5, such as:
S-trityl-L-Cysteine: A non-natural amino acid and inhibitor of Eg5 that induces cell cycle arrest by inhibiting the ATPase activity of Eg5.
AZD-4877: A potent spindle kinesin inhibitor with antitumor activity that inhibits mitosis and induces apoptosis.
Eg5-IN-1: A potent inhibitor of the kinesin family of motor proteins with applications in cancer research
This compound is unique in its specific binding to the α4/α6 allosteric pocket of Eg5 and its ability to induce cell cycle arrest and apoptosis through the inhibition of Eg5 ATPase activity .
Properties
Molecular Formula |
C13H9F4NO2S |
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Molecular Weight |
319.28 g/mol |
IUPAC Name |
4-[3-fluoro-4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S/c14-12-7-9(3-6-11(12)13(15,16)17)8-1-4-10(5-2-8)21(18,19)20/h1-7H,(H2,18,19,20) |
InChI Key |
UEPKMFLFRNDVAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N |
Synonyms |
3/'-Fluoro-4/'-trifluoromethyl-biphenyl-4-sulfonic acid amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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